2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
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Overview
Description
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H20BNO5S and its molecular weight is 313.18. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
A significant application of derivatives of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is in photodynamic therapy, particularly for cancer treatment. Research by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine substituted with benzenesulfonamide derivatives demonstrates its potential as a photosensitizer in photodynamic therapy. The high singlet oxygen quantum yield and good fluorescence properties of these compounds make them suitable for this application (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Structure and Conformational Analysis
The compound's derivatives have been extensively studied for their molecular structures. Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, confirming their structures through various spectroscopic methods. These compounds' conformational analysis using density functional theory (DFT) aligns well with their crystal structures, providing insights into their physicochemical properties (Huang et al., 2021).
Hydrolytic Stability and Cytoprotection
In the context of prodrug development, the hydrolytic stability and cytoprotective abilities of benzenesulfonamide derivatives have been evaluated. Wang and Franz (2018) studied BSIH analogs for their stability and efficiency in releasing chelators under oxidative stress, demonstrating enhanced hydrolytic stability and cytoprotection in retinal pigment epithelial cells (Wang & Franz, 2018).
Spectroscopic and Vibrational Properties
The spectroscopic and vibrational properties of these compounds have been a focal point of research. Wu et al. (2021) synthesized and characterized benzenesulfonamide derivatives, analyzing their vibrational properties and molecular structures. These analyses are crucial for understanding the compounds' potential in various applications (Wu et al., 2021).
Catalysis and Chemical Synthesis
The derivatives have been utilized in catalysis and chemical synthesis as well. Takagi and Yamakawa (2013) investigated the synthesis of arenes through palladium-catalyzed borylation, highlighting the compound's role in creating complex chemical structures (Takagi & Yamakawa, 2013).
Safety and Hazards
Future Directions
Organoboron compounds like this have a wide range of applications in pharmacy and biology . They can be used as enzyme inhibitors or specific ligand drugs . In addition, they can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Furthermore, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers .
Mechanism of Action
Target of Action
It is known that this compound is a boronic acid derivative, which are often used in organic synthesis and medicinal chemistry due to their ability to form stable covalent bonds with proteins and enzymes .
Mode of Action
It is known that boronic acid derivatives can interact with their targets through the formation of covalent bonds, which can result in the inhibition of the target’s function .
Biochemical Pathways
Boronic acid derivatives are known to play a key role in c-c bond formation, oxidation, and reduction reactions, which are crucial in various biochemical pathways .
Result of Action
The formation of covalent bonds with proteins and enzymes can lead to the inhibition of their function, which can have various downstream effects depending on the specific target .
Action Environment
It is known that the stability of boronic acid derivatives can be influenced by factors such as temperature and ph .
Biochemical Analysis
Biochemical Properties
Similar compounds are known to participate in the synthesis of various organic compounds
Cellular Effects
Similar compounds have been used in the synthesis of drugs that can treat gastrointestinal diseases
Molecular Mechanism
It is known that similar compounds can form aryl boronates through coupling with aryl iodides in the presence of a copper catalyst
Properties
IUPAC Name |
2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO5S/c1-12(2)13(3,4)20-14(19-12)9-6-7-10(18-5)11(8-9)21(15,16)17/h6-8H,1-5H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYFGYPUKNTNBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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